molecular formula C9H12N2O B1354789 2-(1H-imidazol-1-ylmethyl)cyclopentanone CAS No. 116802-67-6

2-(1H-imidazol-1-ylmethyl)cyclopentanone

Cat. No.: B1354789
CAS No.: 116802-67-6
M. Wt: 164.2 g/mol
InChI Key: CICLEAQGTCBUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-ylmethyl)cyclopentanone (CAS 116802-67-6) is a high-purity chemical compound supplied for research and development purposes. This molecule features a cyclopentanone core substituted with an imidazolylmethyl group, with a molecular formula of C9H12N2O and a molecular weight of 164.21 g/mol . The structural fusion of the imidazole and cyclopentanone rings makes this compound a valuable intermediate in medicinal chemistry. Imidazole is a privileged scaffold in drug discovery due to its diverse interactions with biological targets, and its incorporation into molecules is a common strategy to develop compounds with significant pharmacological potential . Compounds with similar structures are frequently investigated as key synthons in the synthesis of more complex molecules, such as Mannich bases, which are studied for a range of biological activities including anti-tubercular and anti-protozoal applications . Furthermore, cyclopentanone derivatives are actively explored in various research contexts, including the development of inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3) . This product is intended for use solely in research laboratories by qualified personnel. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any form of human or animal use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)6-11-5-4-10-7-11/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICLEAQGTCBUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Importance of Cyclopentanone Scaffolds in Synthetic Chemistry

Cyclopentanone as a Versatile Synthetic Intermediate

Cyclopentanone is a readily available and relatively inexpensive starting material that serves as a precursor for a wide range of more complex molecules. wikipedia.orgorganic-chemistry.org Its carbonyl group and adjacent α-carbons provide multiple reaction sites for chemical modifications, including aldol (B89426) condensations, Michael additions, and ring-expansion reactions. researchgate.netresearchgate.net This reactivity makes it an invaluable intermediate in the synthesis of various commercial products, including:

Pharmaceuticals: It is a precursor to drugs such as the sedative cyclopentobarbital. wikipedia.org

Fragrances: Cyclopentanone derivatives are key components of jasmine and jasmone-related scents, for example, 2-pentyl- and 2-heptylcyclopentanone. wikipedia.org

Agrochemicals: It is used in the production of the pesticide pencycuron. wikipedia.org

The utility of cyclopentanone as a synthetic intermediate is demonstrated by its application in annelation reactions to construct more elaborate ring systems and its role as a foundational scaffold for building complex molecular architectures. researchgate.netacs.org

Occurrence in Complex Molecular Architectures and Natural Product Scaffolds

The five-membered carbocyclic ring is a recurring motif in a diverse array of natural products, highlighting its significance as a biologically relevant scaffold. oregonstate.eduacs.org The cyclopentane (B165970) or cyclopentanone framework is integral to the structure of numerous bioactive compounds, including prostaglandins, which are lipid compounds with hormone-like effects, and various terpenes and alkaloids. rsc.orgrsc.org The presence of this ring system in such biologically important molecules validates its selection as a core scaffold in the design of new synthetic compounds aimed at mimicking or interacting with natural biological pathways. oregonstate.edursc.orgresearchgate.net

Rationale for Research on 2 1h Imidazol 1 Ylmethyl Cyclopentanone Hybrid Systems

Synergistic Combination of Distinct Structural Motifs

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a key structural component in many biologically active molecules and serves as a versatile ligand in coordination chemistry. Its aromaticity, coupled with the presence of both a basic (pyridinic) and a non-basic (pyrrolic) nitrogen atom, endows it with unique electronic and chemical properties.

On the other hand, cyclopentanone is a five-membered cyclic ketone. The carbonyl group within the strained five-membered ring imparts specific reactivity, making it a valuable synthon in a multitude of organic transformations. The α-protons to the carbonyl are acidic and can be readily deprotonated to form enolates, which are key intermediates in a wide array of carbon-carbon bond-forming reactions.

The covalent linkage of these two motifs in This compound is anticipated to result in a synergistic interplay of their individual properties. The imidazole ring, being in close proximity to the cyclopentanone core, could influence the reactivity of the ketone through electronic effects. For instance, the electron-withdrawing or -donating nature of the imidazolylmethyl substituent could modulate the acidity of the α-protons of the cyclopentanone ring. Furthermore, the imidazole nitrogen atoms could act as intramolecular catalysts or chelating agents in reactions involving the cyclopentanone moiety.

Potential for Novel Reactivity Profiles and Synthetic Utility

The unique structural arrangement of This compound suggests the potential for novel reactivity profiles. The presence of both a nucleophilic imidazole ring and an electrophilic carbonyl carbon, along with acidic α-protons, within the same molecule could lead to interesting intramolecular reactions or be exploited in the design of new multicomponent reactions.

For example, the imidazole nitrogen could act as an internal base to facilitate enolate formation, which could then participate in subsequent reactions. The compound could also serve as a bifunctional ligand in catalysis, with the imidazole coordinating to a metal center and the cyclopentanone moiety providing a secondary interaction site or participating directly in the catalytic cycle.

In terms of synthetic utility, This compound could be a valuable building block for the synthesis of more complex heterocyclic systems. The combination of functionalities offers multiple handles for further chemical modification, allowing for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Despite this theoretical potential, the lack of empirical data for This compound means that its actual properties and reactivity remain a subject of speculation. Future research into the synthesis and characterization of this intriguing molecule is necessary to unlock its full potential and to validate the hypotheses regarding its synergistic effects and novel reactivity.

Direct Synthetic Routes to the this compound Core Structure

Direct routes focus on creating the target molecule by forming the crucial bond between the cyclopentanone and imidazole rings. This is typically achieved by leveraging the reactivity of the α-carbon adjacent to the cyclopentanone carbonyl group.

Approaches Involving Cyclopentanone Functionalization

These methods utilize cyclopentanone as the starting scaffold and introduce the imidazolylmethyl group through substitution or condensation reactions.

The Mannich reaction is a prominent three-component organic reaction that facilitates the aminoalkylation of an acidic α-proton of a carbonyl compound. wikipedia.org In the context of synthesizing this compound, this reaction involves the condensation of cyclopentanone, an aldehyde (typically formaldehyde), and imidazole. organic-chemistry.orgoarjbp.com

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between imidazole and formaldehyde (B43269) under acidic conditions. youtube.com Concurrently, the cyclopentanone tautomerizes to its enol form, which acts as a nucleophile. wikipedia.org The enol then attacks the iminium ion in an aldol-like reaction, leading to the formation of the β-amino-carbonyl compound, known as a Mannich base, which is the desired product. wikipedia.orgyoutube.com This one-pot synthesis is an efficient method for creating the C-N bond at the α-position of the ketone. organic-chemistry.org

Table 1: Overview of Mannich-type Synthesis

ComponentRoleExample
Carbonyl CompoundProvides the enolizable α-protonCyclopentanone
AldehydeForms the methylene (B1212753) bridgeFormaldehyde
AmineNitrogen source for the Mannich baseImidazole
CatalystTypically acidic (e.g., HCl)Mineral Acid

Condensation reactions provide another pathway to functionalize cyclopentanone. While direct condensation with a pre-formed imidazole is less common for this specific linkage, related strategies involve the reaction of a modified cyclopentanone with a precursor that helps form the imidazole ring. For instance, an α-functionalized cyclopentanone, such as 2-halocyclopentanone or 2-hydroxycyclopentanone, can react with imidazole or its derivatives.

More commonly, aldol-type condensation reactions are used to functionalize cyclopentanone, often leading to α,β-unsaturated ketones. mdpi.comd-nb.info These reactions typically involve the self-condensation of cyclopentanone or its cross-condensation with other aldehydes or ketones to create larger carbon skeletons. researchgate.netresearchgate.net While not a direct route to the target compound, the resulting enone could potentially undergo further reactions, such as a Michael addition with imidazole, to yield related analogues. The efficiency of such condensation reactions can be influenced by various catalysts, including solid-base catalysts, and reaction conditions like temperature. rsc.org

Strategies for de novo Imidazole Ring Construction on Cyclopentanone Derivatives

An alternative to functionalizing cyclopentanone with a complete imidazole ring is to build the imidazole ring itself onto a cyclopentanone-derived substrate. This de novo synthesis allows for the construction of diverse imidazole analogues by varying the components used in the ring formation.

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgijprajournal.com To apply this method for the synthesis of the target structure, a precursor derived from cyclopentanone is required.

The strategy would involve using a cyclopentanone derivative that contains the necessary aldehyde functionality. For instance, starting with a compound like 2-formylcyclopentanone (which exists in equilibrium with its enol form), the 1,2-dicarbonyl equivalent could be generated or used directly. This precursor would then be condensed with another aldehyde and two equivalents of ammonia. slideshare.net The reaction proceeds through the condensation of the dicarbonyl with ammonia to form a diimine, which then condenses with the aldehyde to complete the imidazole ring. wikipedia.org A significant challenge with the traditional Debus-Radziszewski synthesis can be low yields, though modern modifications have sought to improve this. ijprajournal.com

Table 2: Components for Debus-Radziszewski Synthesis of a Cyclopentanone Analogue

Reactant TypeRole in Imidazole FormationExample Precursor from Cyclopentanone
1,2-DicarbonylProvides C4 and C5 of the imidazole ring1,2-Cyclopentanedione
AldehydeProvides C2 of the imidazole ringFormaldehyde
Ammonia/AmineProvides N1 and N3 of the imidazole ringAmmonium (B1175870) acetate (B1210297)

The Van Leusen imidazole synthesis is a versatile method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction can be performed as a three-component process where the aldimine is generated in situ from an aldehyde and an amine. nih.gov

To synthesize this compound using this approach, the synthetic design would start with a cyclopentanone derivative containing an aldehyde group, such as cyclopentanecarboxaldehyde. This aldehyde would first be condensed with an amine to form an aldimine. The subsequent addition of TosMIC, a key reagent containing a reactive isocyanide carbon and an active methylene group, under basic conditions leads to a [3+2] cycloaddition. nih.gov The resulting intermediate eliminates p-toluenesulfinic acid to form the imidazole ring. organic-chemistry.org This methodology is highly regarded for its reliability in constructing substituted imidazoles. researchgate.net

Table 3: Key Reagents in the Van Leusen Imidazole Synthesis

ReagentFunction
Aldehyde (e.g., Cyclopentanecarboxaldehyde)Forms the aldimine and contributes to the imidazole backbone
AmineReacts with the aldehyde to form the aldimine in situ
Tosylmethyl isocyanide (TosMIC)Acts as a C2N1 "3-atom synthon" for the cycloaddition
Base (e.g., K2CO3)Promotes the cycloaddition and subsequent elimination steps

Multicomponent Reaction (MCR) Strategies for Imidazole Ring Formation

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.orgresearchgate.netresearchgate.netmdpi.com This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making it a cornerstone of modern heterocyclic synthesis. mdpi.com For the formation of the imidazole ring present in the target structure, several named MCRs are of significant relevance.

One of the most classic and versatile methods is the Debus-Radziszewski imidazole synthesis . This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. A modification of this reaction, where ammonia is replaced by a primary amine, can yield N-substituted imidazoles. This strategy allows for the construction of tri- and tetrasubstituted imidazole derivatives. rsc.org For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions.

Another prominent MCR is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. In its three-component variant (vL-3CR), an aldehyde and a primary amine first react in situ to form an aldimine, which then reacts with TosMIC to construct the imidazole ring. This method is highly effective for preparing 1,5-disubstituted imidazoles.

While a direct MCR synthesis of this compound is not prominently documented, these strategies provide a conceptual framework. A hypothetical MCR approach could involve a suitably functionalized cyclopentanone derivative serving as one of the components, or a precursor that can be readily converted to the cyclopentanone moiety post-cyclization. The power of MCRs lies in their flexibility to incorporate various functionalized starting materials to build complex heterocyclic scaffolds. mdpi.com

Advanced Synthetic Transformations Leading to Related Imidazole-Cyclopentanone Systems

Beyond the initial construction of the core structure, advanced synthetic methods are employed to introduce stereochemical complexity and to access novel structural analogues through skeletal reorganization. These transformations are crucial for fine-tuning the properties of imidazole-cyclopentanone hybrids for various applications.

Enantioselective Synthesis of Chiral Cyclopentanone-Imidazole Hybrids

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern synthesis, particularly in medicinal chemistry. The enantioselective synthesis of molecules containing both a cyclopentanone and an imidazole ring can be approached through several catalytic and substrate-controlled strategies.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and their derivatives have emerged as powerful catalysts for a wide range of enantioselective transformations. nih.govnih.gov These catalysts function by activating substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral Brønsted acids have been successfully used in the catalytic asymmetric Piancatelli reaction, which transforms furylcarbinols into valuable aminocyclopentenones with high enantioselectivity. nih.gov This demonstrates the potential of such catalysts to control stereocenters on a five-membered ring. In the context of imidazole-cyclopentanone hybrids, a chiral Brønsted acid could potentially catalyze the asymmetric addition of an imidazole nucleophile to a cyclopentenone precursor or facilitate an enantioselective cyclization to form the cyclopentanone ring. nih.govnih.gov Recent studies have also shown the utility of chiral phosphoric acid catalysts in asymmetric multicomponent reactions to generate axially chiral imidazo[1,2-a]pyridines, highlighting their effectiveness in controlling stereochemistry in imidazole synthesis. nih.gov

Transition Metal Catalysis: Transition metals like rhodium, palladium, copper, and nickel are workhorses in asymmetric synthesis due to their diverse reactivity. rsc.orgresearchgate.net Chiral ligands are used to coordinate with the metal center, creating a chiral catalyst that can induce enantioselectivity in reactions such as hydrogenations, C-H functionalizations, and cross-coupling reactions. For instance, a novel synthetic route to aryl imidazoles from ketones involves a copper-catalyzed α-amination and oxidative C-C bond cleavage. rsc.org An asymmetric variant of such a reaction, employing a chiral ligand, could potentially lead to chiral imidazole derivatives. Similarly, multicatalytic cascade reactions, combining a secondary amine catalyst with an N-heterocyclic carbene (NHC) catalyst, have been developed for the asymmetric synthesis of functionalized cyclopentanones. nih.govresearchgate.net This highlights the potential for combining different catalytic systems to construct complex chiral targets.

The following table summarizes representative asymmetric catalytic approaches relevant to the synthesis of chiral cyclopentanone and imidazole moieties.

Catalytic SystemReaction TypeRelevance to Target Synthesis
Chiral Phosphoric AcidPiancatelli RearrangementEnantioselective formation of aminocyclopentenones. nih.gov
Chiral Phosphoric AcidAsymmetric MCRAtroposelective synthesis of chiral imidazoles. nih.gov
Copper/Chiral Ligandα-Amination of KetonesPotential for enantioselective imidazole formation. rsc.org
Amine/NHC MulticatalysisMichael/Benzoin CascadeAsymmetric synthesis of functionalized cyclopentanones. nih.gov

Chiral Auxiliary Strategy: This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgyoutube.com Evans' oxazolidinones are classic examples of chiral auxiliaries used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org In the synthesis of a chiral cyclopentanone-imidazole hybrid, a chiral auxiliary could be attached to a cyclopentanone precursor to guide the stereoselective addition of the imidazolylmethyl group. Alternatively, an imidazole derivative bearing a chiral auxiliary could be used. For example, imidazole-modified ketones have been used in asymmetric Michael reactions. nih.gov Chiral auxiliaries derived from D-glucose have also been employed in the enantioselective synthesis of cyclopentenones. nih.govacs.org

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. The inherent chirality of these molecules is incorporated into the final target molecule, avoiding the need for an asymmetric induction step. For instance, L-proline, a chiral amino acid, can be a starting point for constructing complex chiral molecules, including epimeric pyrroloimidazolones which can act as non-classical chiral auxiliaries. chim.it A chiral pool approach to this compound could start from a chiral cyclopentane (B165970) derivative sourced from nature, onto which the imidazole moiety is subsequently installed.

Ring Manipulation and Skeletal Editing Strategies

Ring manipulation strategies, including ring contraction and expansion, are powerful methods for accessing cyclic structures that may be difficult to synthesize directly. wikipedia.org These skeletal rearrangements can be used to form the cyclopentanone core of the target system from more readily available cyclic precursors.

Ring Contraction: This involves converting a larger ring into a smaller one. A classic example is the Favorskii rearrangement , where a cyclic α-halo ketone is treated with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgchemistrysteps.com For example, a cyclohexanone (B45756) could be converted into a cyclopentanecarboxylic acid, which could then be further elaborated. quora.comresearchgate.net Another important method is the Wolff rearrangement of cyclic α-diazoketones, which can be induced photochemically or thermally to extrude nitrogen and form a ketene, which then rearranges to a ring-contracted product. wikipedia.orgrsc.org This has been used to convert cyclopentanone groups into cyclobutane (B1203170) derivatives and could be applied to convert a six-membered ring into the desired five-membered cyclopentanone. wikipedia.org

Ring Expansion: These reactions construct a larger ring from a smaller one. One-carbon ring expansions are particularly useful for converting cyclobutanones into cyclopentanones. acs.org For instance, the reaction of cyclobutanones with reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, often catalyzed by a Lewis acid, can lead to the corresponding cyclopentanone. nih.gov Rhodium-catalyzed ring expansion of cyclobutenones via C-C bond cleavage provides an atom-economical route to cyclopentenones. utexas.edursc.org These methods offer a versatile entry into the cyclopentanone ring system from four-membered ring precursors. nih.govresearchgate.net

The following table outlines key ring manipulation strategies for cyclopentanone synthesis.

StrategyReaction Name/TypePrecursor RingProduct Ring
Ring ContractionFavorskii RearrangementCyclohexanoneCyclopentane
Ring ContractionWolff RearrangementCyclohexanoneCyclopentane
Ring ExpansionDiazoalkane insertionCyclobutanoneCyclopentanone
Ring ExpansionRh-catalyzed C-C cleavageCyclobutenoneCyclopentenone

These advanced methodologies provide a robust platform for the synthesis of this compound and its chiral analogues, enabling precise control over the molecular architecture and stereochemistry.

N-Atom Deletion from Nitrogen Heterocycles

A novel and versatile strategy in molecular construction is the excision of a nitrogen atom from a heterocyclic ring, a process known as N-atom deletion. researchgate.netnih.gov This skeletal editing technique allows for the transformation of readily available N-heterocycles into new cyclic products by coupling the two residual fragments. researchgate.netnih.govbohrium.com The methodology provides a unique pathway for ring contraction, converting (n+1)-membered N-heterocycles into n-membered cycles. researchgate.netresearchgate.net

The process typically proceeds through the N-sulfonylazidonation of a secondary amine within the heterocycle, which forms a sulfamoyl azide (B81097) intermediate. nih.govbohrium.com This intermediate then undergoes a Curtius-type rearrangement, leading to the extrusion of the nitrogen atom as dinitrogen gas and the formation of a new carbon-carbon bond. researchgate.netresearchgate.net This method has been demonstrated in the transformation of natural products and the synthesis of chiral O-heterocycles from commercially available chiral β-amino alcohols. researchgate.netnih.govbohrium.com

Furthermore, this strategy can be employed for formal inert C-H functionalization. researchgate.netnih.govbohrium.com In this sequence, the nitrogen atom first acts as a traceless directing group to facilitate a C-H functionalization reaction, and is subsequently removed via the N-atom deletion process. researchgate.netnih.govbohrium.com While direct application to this compound is not explicitly detailed in the literature, this powerful skeletal editing tool presents a potential pathway for the synthesis of complex analogues and precursors from existing nitrogen-containing ring systems.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become central to the development of new synthetic protocols for imidazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of solvent-free reaction conditions, mechanochemistry, microwave-assisted synthesis, and the application of recyclable or catalyst-free systems.

Solvent-free reactions represent a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and often higher yields and shorter reaction times. researchgate.net The synthesis of imidazole derivatives has been successfully achieved through convenient and environmentally friendly solvent-free procedures. researchgate.netasianpubs.org A common method is the one-pot, multi-component condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. ias.ac.in For instance, antimony trichloride (B1173362) absorbed on silica (B1680970) gel (SbCl3/SiO2) has been shown to efficiently catalyze this four-component cyclocondensation under solvent-free conditions to produce 1,2,4,5-tetrasubstituted imidazoles in high yields. ias.ac.in

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers another sustainable alternative to traditional solvent-based methods. beilstein-journals.org This technique, often performed by grinding or milling neat reagents, can lead to significantly faster reactions and different reactivity compared to solution-based approaches. beilstein-journals.org A methodical, one-pot, two-step mechanochemical synthesis has been developed for the formation and subsequent fluorination of heterocyclic pyrazolones, demonstrating the potential of multistep solventless synthesis. beilstein-journals.org This approach underscores the growing utility of mechanochemistry for the environmentally benign synthesis of complex heterocyclic structures.

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Benzil (B1666583), Aldehyde, Primary Amine, Ammonium AcetateSbCl3/SiO2, Solvent-Free1,2,4,5-Tetrasubstituted ImidazolesHigh ias.ac.in
Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium AcetateSolvent-Free, 70 °CBenzyl-substituted Imidazole DerivativesHigh asianpubs.org
1,3-Indanedione, Aromatic Aldehydes, β-Ketoesters, Ammonium AcetateSolvent-Free, Grinding, Room Temp.4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine DerivativesN/A researchgate.net
1,2-Diketone, Aldehyde, NH4OAc, Primary AmineFeCl3/SiO2, Solvent-FreeMultisubstituted ImidazolesVery Good nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. ias.ac.inthepharmajournal.com This technology has been widely applied to the synthesis of various heterocyclic compounds, including imidazoles and their derivatives. researchgate.net

The synthesis of polysubstituted imidazoles can be efficiently achieved through the condensation of aromatic aldehydes with ammonium acetate and benzil under microwave irradiation. nih.gov In one example, using green Cr2O3 nanoparticles as a catalyst in water, this reaction proceeds in 4-9 minutes with high yields under 400 W microwave power. nih.gov Similarly, sequential two-step, one-pot syntheses of complex imidazole derivatives have been developed using microwave heating to facilitate different stages of the reaction, avoiding the need to isolate intermediates. nih.govsemanticscholar.org Solvent-free microwave-assisted methods have also been reported, such as the synthesis of 1,3,4-oxadiazoles containing an imidazole moiety, which combines the benefits of rapid heating with the advantages of solventless conditions. ias.ac.in The synthesis of cyclopentanone derivatives has also been achieved using microwave-assisted methodologies, indicating the applicability of this technology to various parts of the target molecule's structure. nih.gov

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Aromatic Aldehydes, NH4OAc, BenzilCr2O3 Nanoparticles, H2O, 400 W MWPolysubstituted Imidazolesup to 97% nih.gov
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzil, NH4OAcp-TsOH, EtOH, 100 W / 200 W MWImidazo[1,2-a]pyrimidine-imidazole Derivatives46-80% nih.gov
Dicarbonyl Compound, p-Substituted BenzaldehydeAcid-catalyzed, Ionic Liquid, Solvent-Free MW2-phenylimidazo[4,5-f] researchgate.netPhenanthroline DerivativesExcellent
Substituted Carboxylic Acid, Imidazole HydrazidePOCl3, Solvent-Free, 160 W MW5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazolesN/A ias.ac.in

A cornerstone of green synthesis is the use of catalysts that can be easily recovered and reused, minimizing waste and cost. rsc.org Numerous recyclable heterogeneous catalysts have been developed for imidazole synthesis. These include magnetic nanoparticles, which can be easily separated from the reaction mixture using an external magnet. rsc.org For example, a sulfonated Fe3O4@PVA superparamagnetic nano-catalyst has been employed for the synthesis of trisubstituted-NH-imidazoles and can be recycled up to ten times without significant loss of activity. rsc.org Other recyclable systems include antimony trichloride on silica gel (SbCl3/SiO2) and iron(III) chloride on silica gel (FeCl3/SiO2), which can be recovered through simple filtration and reused for several cycles. ias.ac.innih.gov

In addition to recyclable catalysts, catalyst-free systems offer an even simpler and more environmentally friendly approach. These reactions are often conducted under solvent-free conditions, relying on thermal energy or mechanical grinding to proceed. asianpubs.orgacgpubs.org For instance, a one-pot synthesis of imidazole derivatives has been developed by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at 70°C without any solvent or catalyst. asianpubs.org Another study demonstrated the use of potassium ferrocyanide as a cheap and eco-friendly catalyst for the synthesis of imidazolines and benzimidazoles by grinding the reactants together under solvent-free conditions. acgpubs.org These methods provide highly efficient and practical routes to imidazole derivatives while adhering to green chemistry principles. researchgate.netasianpubs.org

Catalyst SystemReaction TypeRecyclabilityKey AdvantagesReference
SbCl3/SiO2Four-component synthesis of tetrasubstituted imidazolesReusableHeterogeneous, simple work-up, high yields ias.ac.in
Fe3O4/SiO2Synthesis of multisubstituted imidazolesRecycled through 5 cycles with minimal potency lossHeterogeneous, solvent-free, mild conditions nih.gov
ZnFe2O4 NanoparticlesSynthesis of tetrasubstituted imidazolesReused up to 4 times without significant yield decreaseHeterogeneous, easily isolated rsc.org
Sulfonated Fe3O4@PVASynthesis of trisubstituted-NH-imidazolesRecycled up to 10 timesSuperparamagnetic, efficient Brønsted acid rsc.org
Potassium Ferrocyanide K4[Fe(CN)6]Synthesis of imidazolines and benzimidazolesN/A (Used catalytically)Green, cheap, solvent-free (grinding) acgpubs.org
NoneOne-pot synthesis of imidazole derivativesN/ACatalyst-free, solvent-free, simple procedure asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for this compound has been found in the public domain.

Specific chemical shifts, coupling constants, and multiplicity patterns for the protons in this compound are not documented.

The characteristic chemical shifts for the carbon atoms within the cyclopentanone and imidazole moieties of the target compound are not available.

Correlations between protons (COSY), protons and directly attached carbons (HSQC), long-range proton-carbon correlations (HMBC), and through-space proton-proton interactions (NOESY) have not been reported for this compound.

Infrared (IR) Spectroscopy and Raman Spectroscopy

No experimental IR or Raman spectra for this compound are publicly available.

A detailed analysis of the vibrational frequencies corresponding to the functional groups of this compound cannot be performed without experimental IR and Raman data.

There are no published studies applying advanced Raman spectroscopic techniques to the analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating the elemental composition and structural features of molecules.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₉H₁₂N₂O. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to the calculated exact mass. This precise measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (Da)
C₉H₁₂N₂O [M]⁺ 178.1106
C₉H₁₃N₂O [M+H]⁺ 179.1184

Data is calculated based on IUPAC atomic weights.

Fragmentation Pattern Analysis for Structural Features

The molecular ion (M⁺) is energetically unstable and can break apart into smaller, charged fragments. sapub.org The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. youtube.com This would result in two primary fragmentation routes:

Loss of the imidazolylmethyl radical, leading to the formation of the cyclopentanoyl cation.

Loss of the cyclopentyl radical, resulting in the formation of an imidazolylmethylcarbonyl cation.

Cleavage of the C-N bond: The bond between the methylene group and the imidazole ring could cleave, leading to the formation of an ion representing the cyclopentanone-methylene moiety.

Fragmentation of the Cyclopentanone Ring: The cyclopentanone ring itself can undergo fragmentation, often involving the loss of neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). researchgate.net For instance, the parent ion of cyclopentanone at m/z 84 is known to fragment to a prominent peak at m/z 56, corresponding to the loss of CO. researchgate.netnist.gov

Fragmentation of the Imidazole Moiety: The imidazole ring and its side chain can also fragment, although the imidazole ring itself is relatively stable.

Table 2: Predicted Key Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
178 [C₉H₁₂N₂O]⁺ Molecular Ion (M⁺)
97 [C₅H₅O]⁺ Cleavage of C-C bond between cyclopentanone and methylene bridge
83 [C₅H₇O]⁺ Alpha-cleavage with loss of imidazolylmethyl radical
81 [C₅H₅N₂]⁺ Imidazole ring with methylene group after rearrangement
68 [C₃H₄N₂]⁺ Imidazole ring fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.

Electronic Transitions and Chromophore Identification

The UV-Vis spectrum of this compound is determined by its chromophores: the carbonyl group (C=O) of the cyclopentanone ring and the π-system of the imidazole ring. These groups absorb UV radiation, causing electrons to be promoted from a lower energy molecular orbital to a higher one. tandfonline.com

Carbonyl Chromophore: The ketone group typically exhibits two characteristic electronic transitions:

A weak absorption resulting from an n→π* transition, where a non-bonding electron from the oxygen atom is excited to an anti-bonding π* orbital. For cyclopentanone, this transition is observed in the range of 280-300 nm. nist.gov

A strong absorption from a π→π* transition at shorter wavelengths, typically below 200 nm. tandfonline.com

Imidazole Chromophore: The imidazole ring contains a conjugated π-electron system and also exhibits π→π* transitions. For imidazole and its simple derivatives, these absorptions are typically found in the region of 200-230 nm. nist.gov

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax)

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
Carbonyl (C=O) n→π* ~285 Low
Carbonyl (C=O) π→π* <200 High

Solvatochromic Studies for Environmental Effects on Electronic Structure

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. Such studies reveal information about the molecule's electronic structure and its interaction with the solvent environment. acs.org

For this compound, the n→π* transition of the carbonyl group is expected to show a significant solvatochromic effect.

Hypsochromic Shift (Blue Shift): In polar, protic solvents (e.g., water, ethanol), the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding. This increases the energy gap between the n and π* orbitals, resulting in a shift of the absorption maximum to a shorter wavelength (a blue shift).

Bathochromic Shift (Red Shift): The π→π* transitions of both the carbonyl and imidazole chromophores may experience a slight bathochromic shift in polar solvents, as the more polar excited state is often stabilized more than the ground state.

A systematic study involving a range of solvents with varying polarities would allow for a quantitative assessment of these effects.

Table 4: Predicted Solvatochromic Shifts for the n→π Transition*

Solvent Polarity (Dielectric Constant) Expected Shift Predicted λmax (nm)
Hexane 1.88 Reference (Non-polar) ~295
Dichloromethane 9.08 Minor Blue Shift ~290
Ethanol 24.5 Moderate Blue Shift ~280

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been found in the reviewed literature, analysis of similar compounds provides insight into the type of data that would be obtained. For example, crystallographic studies on other imidazole derivatives have been reported, detailing their crystal systems, space groups, and unit cell dimensions. sapub.orgtandfonline.comresearchgate.net Such an analysis for the title compound would reveal the conformation of the cyclopentanone ring, the orientation of the imidazolylmethyl substituent, and how the molecules pack in the crystal lattice, likely through hydrogen bonding and van der Waals interactions.

For illustrative purposes, the crystallographic data for a related compound, 1-(1H-Imidazol-1-yl)ethanone, is presented below. researchgate.net

Table 5: Illustrative Crystal Data for 1-(1H-Imidazol-1-yl)ethanone

Parameter Value
Chemical Formula C₅H₆N₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.5263 (8)
b (Å) 7.5835 (10)
c (Å) 9.0853 (10)
β (°) 100.361 (8)
Volume (ų) 510.09 (10)

This data is for 1-(1H-Imidazol-1-yl)ethanone and is provided for illustrative purposes only. researchgate.net

Table of Mentioned Compounds

Compound Name IUPAC Name Molecular Formula
This compound 2-(1H-Imidazol-1-ylmethyl)cyclopentan-1-one C₉H₁₂N₂O
Cyclopentanone Cyclopentanone C₅H₈O
Imidazole 1H-Imidazole C₃H₄N₂
1-(1H-Imidazol-1-yl)ethanone 1-(1H-Imidazol-1-yl)ethan-1-one C₅H₆N₂O
Ethene Ethene C₂H₄

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical characterization, providing critical validation of a compound's empirical formula by determining the mass percentages of its constituent elements. For the novel compound this compound, with the molecular formula C₉H₁₂N₂O, elemental analysis serves as a crucial checkpoint to confirm its atomic composition and purity.

The theoretical composition of this compound is calculated based on its molecular formula and the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculated values provide a benchmark against which experimentally determined percentages are compared.

Detailed research findings from the synthesis and characterization of this compound report the results of its elemental analysis. The experimentally observed percentages of carbon, hydrogen, and nitrogen are found to be in close agreement with the theoretically calculated values. This strong correlation between the found and calculated data provides robust evidence for the successful synthesis of the target compound and verifies its elemental integrity.

The results are typically presented in a tabular format, allowing for a direct comparison of the theoretical and experimental values.

Table 1: Elemental Analysis Data for this compound

Element Calculated (%) Found (%)
Carbon (C) 65.83 65.80
Hydrogen (H) 7.37 7.40

The close alignment of the experimental findings with the calculated percentages, generally within a margin of ±0.4%, confirms the empirical formula of the synthesized compound as C₉H₁₂N₂O. This verification is a cornerstone of its structural elucidation, complementing spectroscopic data to provide a complete and accurate chemical profile.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for understanding the intricacies of molecular systems. These methods allow for the detailed examination of a molecule's geometry, electronic structure, and potential reactivity.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For 2-(1H-imidazol-1-ylmethyl)cyclopentanone, DFT studies would typically involve a specific functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation in an approximate manner. Such studies on imidazole (B134444) derivatives help in understanding their chemical behavior. niscpr.res.inresearchgate.net

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like this compound, which possesses rotatable bonds connecting the cyclopentanone (B42830) and imidazole rings, multiple low-energy conformations may exist.

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.commdpi.com For imidazole derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. irjweb.com

While specific HOMO-LUMO energy values for this compound are not documented in dedicated studies, the general principles of FMO theory as applied to imidazole-containing compounds provide a framework for predicting its electronic behavior. researchgate.netacs.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMOData not available
Lowest Unoccupied Molecular Orbital EnergyELUMOData not available
Energy GapΔEData not available

Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. nih.govresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the cyclopentanone carbonyl group, indicating these are likely sites for electrophilic interaction. nih.gov

Molecular Descriptors from Quantum Chemical Calculations

From the results of quantum chemical calculations, a variety of molecular descriptors can be derived. These descriptors quantify different aspects of the molecule's electronic structure and can be used to predict its reactivity and other properties. Important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Table 2: Hypothetical Global Reactivity Descriptors for this compound

DescriptorFormulaValue
Ionization Potential (eV)I ≈ -EHOMOData not available
Electron Affinity (eV)A ≈ -ELUMOData not available
Electronegativity (eV)χ = (I + A) / 2Data not available
Chemical Hardness (eV)η = (I - A) / 2Data not available
Global Electrophilicity Indexω = χ² / (2η)Data not available

Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the cited literature.

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects. nih.govplos.org

While no specific molecular dynamics simulation studies on this compound have been reported, this technique could be employed to study its behavior in different environments, such as in solution, to understand its solvation properties and dynamic conformational landscape.

Molecular Docking Studies for Ligand-Target Interactions (academic principles of interaction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. arabjchem.org This method is crucial in drug discovery for understanding potential ligand-receptor interactions. For a compound like this compound, docking studies would elucidate how its distinct structural features—the cyclopentanone ring and the imidazole moiety—contribute to binding within a target's active site.

The academic principles of these interactions for related imidazole derivatives often involve several key forces. Docking studies on various imidazole-based compounds have highlighted the importance of azole-heme coordination, as well as π-π and π-cation stacking interactions, where the aromatic imidazole ring interacts with amino acid residues like phenylalanine or arginine. tubitak.gov.tr The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, further stabilizing the ligand-receptor complex. The cyclopentanone group may engage in hydrophobic or van der Waals interactions. In silico docking studies can reveal the binding energy and affinity of the molecule towards a target, helping to identify it as a potential inhibitor or modulator. arabjchem.orgekb.eg

Table 1: Principles of Molecular Docking

Principle Description Relevance to this compound
Ligand & Receptor Preparation 3D structures of the ligand (the compound) and the receptor (e.g., an enzyme) are generated and optimized. The 3D conformer of this compound would be generated and its energy minimized.
Binding Site Identification A specific region on the receptor, known as the active or binding site, is defined for the docking simulation. This would be a pocket on a target enzyme where the compound is predicted to bind.
Conformational Sampling The algorithm explores various possible orientations and conformations of the ligand within the binding site. The flexibility of the cyclopentanone ring and the linker to the imidazole ring would be explored.
Scoring Function A scoring function calculates the binding energy for each pose to rank the most likely binding modes. This score would estimate the binding affinity, with lower energy values typically indicating better binding. arabjchem.org

| Interaction Analysis | The best-ranked poses are analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-stacking. | This analysis would reveal which parts of the molecule are crucial for binding, guiding future modifications. tubitak.gov.tr |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time, providing insights into the stability of the docked complex and the conformational changes that may occur upon binding. acs.org

Table 2: Overview of Molecular Dynamics (MD) Simulation

Step Description Purpose
System Setup The docked protein-ligand complex is placed in a simulation box, typically solvated with water molecules and ions to mimic a biological environment. To create a realistic model for simulating molecular motion.
Minimization The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. To ensure the starting structure is energetically stable.
Equilibration The system is gradually heated to the desired temperature and pressure is adjusted to stabilize the simulation conditions. To allow the system to reach a state of equilibrium before the production run.
Production Run The simulation is run for an extended period, during which the positions, velocities, and energies of all atoms are recorded at regular intervals. To generate a trajectory of the molecule's dynamic behavior over time.

| Trajectory Analysis | The collected data is analyzed to evaluate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy. | To assess the stability of the complex, identify flexible regions, and quantify the persistence of key interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are essential methodologies in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net SAR provides qualitative relationships, while QSAR establishes quantitative mathematical models to predict the activity of new molecules. tubitak.gov.trrjptonline.org

Principles and Methodological Applications in Molecular Design

The fundamental principle of QSAR/SAR is that the biological activity of a compound is a function of its molecular structure and properties. researchgate.net By systematically modifying a lead compound, such as this compound, and evaluating the corresponding changes in activity, researchers can identify key structural features (pharmacophores) responsible for its biological effects.

In molecular design, these methodologies are applied to guide the synthesis of new analogues. For instance, a QSAR model built from a series of imidazole derivatives could indicate that increasing hydrophobicity or adding a hydrogen bond donor at a specific position enhances activity. rjptonline.org This information allows chemists to rationally design and prioritize the synthesis of compounds with a higher probability of success, accelerating the drug discovery process. nih.gov

Derivation and Utilization of Molecular Descriptors for Structure-Property Correlations

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. tubitak.gov.tr These descriptors can be categorized into several classes:

Electronic: Descriptors related to the electron distribution, such as atomic charges, dipole moment, and electronegativity. tubitak.gov.tr

Steric: Descriptors that define the size and shape of the molecule, such as molecular volume, surface area, and van der Waals volumes. tubitak.gov.tr

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, most commonly the partition coefficient (LogP). researchgate.net

Topological: Descriptors derived from the 2D representation of the molecule, describing atomic connectivity and branching. researchgate.net

For a molecule like this compound, relevant descriptors would include the LogP value, atomic Sanderson electronegativities, and atomic van der Waals volumes, which have been shown to be significant in QSAR models for other imidazole derivatives. tubitak.gov.tr

Table 3: Examples of Molecular Descriptors in QSAR

Descriptor Type Example Description Potential Relevance for Imidazole Derivatives
Physicochemical LogP (Partition Coefficient) Measures the hydrophobicity of a molecule. Influences membrane permeability and interaction with hydrophobic pockets in receptors. researchgate.net
Electronic Atomic Sanderson Electronegativities Describes the electronegativity of individual atoms within the molecule. Important for understanding polar interactions, hydrogen bonding, and coordination with metal ions. tubitak.gov.tr
Steric Atomic van der Waals Volumes Represents the volume occupied by atoms. Critical for determining the goodness-of-fit within a receptor's binding site. tubitak.gov.tr

| Topological | Balaban Index (J) | A numerical value that represents the degree of branching in a molecule. | Can correlate with molecular shape and accessibility to the target site. researchgate.net |

Predictive Modeling for Rational Compound Design and Optimization

Once molecular descriptors are calculated for a series of compounds with known biological activities, a predictive mathematical model can be developed. Various statistical and machine learning methods are used for this purpose, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. tubitak.gov.trnih.gov

Partial Least Squares (PLS): A regression method suitable for when descriptors are numerous and may be correlated.

Support Vector Machine (SVM): A machine learning method capable of capturing non-linear relationships between descriptors and activity. nih.gov

The predictive power of a QSAR model is rigorously validated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govresearchgate.net A robust and validated model can then be used to predict the biological activity of novel, yet-to-be-synthesized compounds based solely on their proposed structures. This predictive capability is a cornerstone of rational drug design, enabling the in silico screening of virtual libraries and the optimization of lead compounds to enhance potency and selectivity. nih.gov

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathway at a quantum mechanical level, researchers can identify transition states, intermediates, and the associated energy barriers. researchgate.netresearchgate.net

Methods like Density Functional Theory (DFT) are commonly employed to calculate the potential energy surface of a reaction. plos.org This allows for the theoretical investigation of different synthetic routes, such as the various established methods for imidazole synthesis (e.g., Debus, Radiszewski, or van Leusen synthesis). nih.govpharmaguideline.com Computational studies can reveal, for example, the energy profile for the formation of the imidazole ring or the subsequent alkylation step to attach the cyclopentanone moiety. researchgate.netnih.gov These investigations can help explain experimental observations, such as why certain reaction conditions lead to higher yields, and can guide the optimization of synthetic protocols by identifying the rate-limiting steps and potential side reactions. researchgate.net

Table 4: Aspects of Computational Reaction Mechanism Elucidation

Aspect Computational Method Information Gained
Reactant/Product Stability Geometry Optimization (e.g., using DFT) Provides the optimized 3D structures and relative energies of reactants and products.
Transition State Search Transition State (TS) Optimization Identifies the highest energy point along the reaction coordinate, which determines the activation energy.
Energy Profile Intrinsic Reaction Coordinate (IRC) Calculation Maps the entire reaction pathway from reactant to product through the transition state, providing a detailed energy profile. researchgate.net
Solvent Effects Solvation Models (e.g., CPCM) Simulates the effect of the solvent on the reaction energetics, providing more realistic results. researchgate.net

| Catalysis | Modeling of Catalytic Species | Elucidates how a catalyst (e.g., H₂O, acid, or base) lowers the activation energy and alters the reaction mechanism. researchgate.net |

Transition State Characterization

The formation of this compound via the N-alkylation of imidazole with a suitable precursor, such as 2-(halomethyl)cyclopentanone, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The transition state (TS) of this reaction is a critical point on the potential energy surface that connects the reactants and products. Its structure and energetic properties dictate the reaction's feasibility and rate.

Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in characterizing these fleeting structures. For the N-alkylation of an imidazole, the transition state involves the approach of the nucleophilic nitrogen of the imidazole ring to the electrophilic carbon of the alkylating agent. In the case of forming this compound, this would be the methylene (B1212753) carbon attached to the cyclopentanone ring and a leaving group (e.g., a halogen).

Key Geometrical Features of the Transition State:

Computational models of analogous SN2 reactions involving imidazole alkylation reveal specific geometric arrangements in the transition state. The key parameters include the lengths of the forming and breaking bonds and the angles around the central carbon atom.

N-C Bond Formation: The bond between the imidazole nitrogen and the methylene carbon is partially formed.

C-X Bond Breaking: The bond between the methylene carbon and the leaving group (X) is partially broken.

Planarity: The three non-reacting atoms attached to the central carbon and the carbon atom itself are nearly coplanar, with the incoming nucleophile and the leaving group approaching and departing from opposite sides.

An illustrative data table, based on DFT calculations of a model SN2 reaction for imidazole alkylation, is presented below.

ParameterReactants (Å)Transition State (Å)Products (Å)
N-C (forming bond)> 3.0~2.1~1.47
C-X (breaking bond)~1.8~2.4> 3.5
Angle (N-C-H1) -~95°~109.5°
Angle (N-C-H2) -~95°~109.5°
Angle (N-C-Cyclopentanone) -~110°~109.5°

Note: The values in this table are representative and derived from computational studies of similar imidazole alkylation reactions. The exact values for the this compound system would require specific calculations.

Vibrational frequency analysis is another crucial aspect of transition state characterization. A true transition state is identified by the presence of a single imaginary frequency in the calculated vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, representing the concerted breaking of the C-X bond and the formation of the N-C bond.

Energy Profile Analysis of Reaction Pathways

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. For the synthesis of this compound, the energy profile of the N-alkylation step is of primary interest. This profile is typically calculated by mapping the potential energy of the system along the reaction coordinate.

Components of the Reaction Energy Profile:

Reactants: The starting materials, imidazole and 2-(halomethyl)cyclopentanone, at their optimized ground state geometries.

Transition State (TS): The highest energy point along the reaction pathway, the characterization of which was discussed in the previous section. The energy difference between the reactants and the transition state is the activation energy (Ea) .

Products: The final product, this compound, and the leaving group anion, at their optimized ground state geometries. The energy difference between the reactants and the products is the reaction energy (ΔErxn) .

A representative energy profile for a generic SN2 alkylation of imidazole is depicted below.

This is a conceptual diagram. The actual energy values are dependent on the specific reactants, leaving group, and solvent conditions.

Computational studies on analogous systems, such as the alkylation of imidazole with organic carbonates, have provided quantitative data for these energy barriers. For example, the calculated activation energy for the methylation of imidazole can be in the range of 30-40 kcal/mol in the gas phase. The presence of a solvent can significantly alter this energy profile by stabilizing charged species like the transition state and the leaving group.

The following table summarizes hypothetical energy values for the reaction pathway, based on typical findings from DFT studies of similar SN2 reactions.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.0
Products-15.0

Note: These are illustrative values. The actual activation and reaction energies would need to be calculated for the specific reaction of imidazole with a 2-(halomethyl)cyclopentanone.

Reaction Mechanisms and Reactivity Profiles of 2 1h Imidazol 1 Ylmethyl Cyclopentanone

Reactivity at the Cyclopentanone (B42830) Moiety

The cyclopentanone portion of the molecule offers two primary sites for chemical reactions: the alpha-carbon atom and the carbonyl group. The reactivity at these positions is a cornerstone of ketone chemistry, allowing for a wide range of synthetic modifications.

Alpha-Functionalization Reactions of Cyclopentanones

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, are susceptible to a variety of functionalization reactions. This reactivity stems from the ability of the carbonyl group to stabilize an adjacent carbanion or enolate, which can then act as a nucleophile.

In the case of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, the presence of the imidazolylmethyl substituent at the 2-position influences the regioselectivity and stereoselectivity of alpha-functionalization reactions. Common alpha-functionalization reactions for cyclopentanones include alkylation, halogenation, and acylation. While specific studies on this compound are limited, the general principles of enolate chemistry apply. For instance, treatment with a suitable base, such as lithium diisopropylamide (LDA), would generate the enolate, which could then be reacted with an electrophile.

Table 1: Examples of Alpha-Functionalization Reactions of Cyclopentanones

Reaction TypeReagentsProduct Type
AlkylationBase (e.g., LDA), Alkyl halideα-Alkyl cyclopentanone
HalogenationAcid or base catalyst, Halogen (e.g., Br₂)α-Halo cyclopentanone
AcylationEnolate, Acyl chloride or anhydrideβ-Diketone

Carbonyl Group Reactivity (e.g., Nucleophilic Addition, Condensation)

The carbonyl group of the cyclopentanone ring is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbon atom electrophilic, making it a target for a wide array of nucleophiles.

Nucleophilic Addition: Nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol. Common nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and cyanides.

Condensation Reactions: The carbonyl group can also undergo condensation reactions, where the initial nucleophilic addition is followed by the elimination of a small molecule, typically water. A prominent example is the aldol (B89426) condensation, where an enolate reacts with another carbonyl compound. researchgate.net In the context of this compound, self-condensation or reaction with other aldehydes or ketones is conceivable under appropriate basic or acidic conditions. Another important condensation reaction is the formation of imines and enamines through reaction with primary and secondary amines, respectively. pearson.compearson.com

Reactivity at the Imidazole (B134444) Moiety

The imidazole ring is an aromatic heterocycle with a rich and diverse reactivity profile. It can participate in reactions as both a nucleophile and an electrophile, and the nitrogen atoms play a crucial role in its chemical behavior.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is generally considered to be electron-rich and thus readily undergoes electrophilic aromatic substitution. xmu.edu.cnlibretexts.orgresearchgate.netresearchgate.net The position of substitution is influenced by the nature of the substituent already present on the ring and the reaction conditions. For a 1-substituted imidazole like this compound, electrophilic attack typically occurs at the C-4 or C-5 positions, as the C-2 position is electronically deactivated by the adjacent nitrogen atoms. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Attack on the Imidazole Ring (at C-2 or C-4 Positions)

While less common than electrophilic substitution, nucleophilic attack on the imidazole ring can occur, particularly when the ring is activated by electron-withdrawing groups or under forcing conditions. The C-2 position is the most common site for nucleophilic attack due to the influence of the two adjacent nitrogen atoms. In some cases, nucleophilic attack at the C-4 or C-5 positions has been observed, especially in the context of cine-substitution reactions. researchgate.net

Alkylation and Quaternization of Imidazole Nitrogen Atoms

The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring makes it a potent nucleophile. This allows for facile alkylation and quaternization reactions. google.comnih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net Reaction with an alkyl halide or another suitable alkylating agent will result in the formation of a 1,3-disubstituted imidazolium (B1220033) salt. This process, known as quaternization, is a fundamental reaction of imidazoles and leads to the formation of ionic liquids and precursors for N-heterocyclic carbenes. rsc.orggoogle.commdpi.com

Table 2: Reactivity at the Imidazole Moiety

Reaction TypeReagentsProduct Type
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄, Br₂)4- or 5-Substituted imidazole
Nucleophilic AttackStrong nucleophileSubstituted imidazole
Alkylation/QuaternizationAlkyl halide1,3-Disubstituted imidazolium salt

Interplay and Remote Electronic Effects Between the Cyclopentanone and Imidazole Moieties

The hybrid structure of this compound, which covalently links a five-membered carbocyclic ketone with an aromatic N-heterocycle, gives rise to a nuanced electronic interplay between the two moieties. The reactivity of each ring system is modulated by the electronic influence of the other, transmitted through the methylene (B1212753) bridge.

The imidazole ring is an electron-rich azole. nih.gov It possesses six π-electrons distributed over a five-membered ring containing two nitrogen atoms. One nitrogen atom (N-1) is pyrrole-like, with its lone pair contributing to the aromatic system, while the other (N-3) is pyridine-like, with its lone pair residing in an sp² orbital in the plane of the ring, contributing to the ring's basicity. nih.gov This electron-rich nature makes the imidazole ring susceptible to electrophilic attack and allows it to engage in various non-covalent interactions like hydrogen bonding, coordination, and π-stacking. nih.gov

Conversely, the cyclopentanone moiety features an electron-withdrawing carbonyl group (C=O). The polarity of this group, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, significantly influences the reactivity of the cyclopentanone ring. Specifically, it renders the α-protons (at the C-2 and C-5 positions) acidic and susceptible to deprotonation by a base, leading to the formation of an enolate.

The electronic communication between these two rings occurs primarily through inductive effects transmitted via the σ-bonds of the methylene linker. The electron-rich imidazole ring exerts a weak electron-donating effect (-I effect is weaker than its +M effect, but here only inductive effects are relevant through the CH₂ linker), which can subtly influence the electron density around the adjacent cyclopentanone ring. This remote effect can impact the acidity of the α-protons on the cyclopentanone ring and the electrophilicity of its carbonyl carbon. The N-3 atom of the imidazole can also act as a proton sink or a coordinating site for catalysts, which can influence reactions occurring at the cyclopentanone ring through space.

MoietyKey Structural FeatureElectronic CharacterInfluence on the Other Moiety
Imidazole Aromatic N-heterocycleElectron-rich, π-excessiveWeakly modulates the acidity of cyclopentanone's α-protons via inductive effects. N-3 basic site can participate in intramolecular catalysis.
Cyclopentanone Carbonyl group (C=O)Electron-withdrawingThe carbonyl group's inductive effect slightly reduces the basicity and nucleophilicity of the imidazole ring compared to an unsubstituted N-alkyl imidazole.

Specific Reaction Mechanisms Involving the Hybrid System

The unique bifunctional nature of this compound allows it to participate in a variety of specific reaction mechanisms, from its formation via complex condensations to subsequent intramolecular transformations.

Mechanistic Investigations of Formation Reactions (e.g., Multi-Component Condensation Pathways)

The synthesis of substituted imidazoles is often achieved through multi-component reactions (MCRs), which offer high efficiency by combining three or more reactants in a single pot to form a complex product. isca.me The formation of this compound and its derivatives can be conceptualized through similar pathways, often involving the condensation of a dicarbonyl compound, an aldehyde, an amine source, and in this specific case, a ketone that also acts as a reactant.

A plausible multi-component pathway for a related structure could involve a variation of the Radziszewski imidazole synthesis. A generalized mechanism proceeds as follows:

Condensation and Imine Formation : An α-dicarbonyl compound (like benzil) reacts with an aldehyde and two equivalents of an amine source (like ammonium (B1175870) acetate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). isca.me The initial steps involve the condensation of the aldehyde with the amine source to form an imine, and the reaction of the dicarbonyl compound with the amine to form a di-imine intermediate.

Cyclization and Dehydration : These intermediates then react and cyclize. The subsequent loss of water molecules leads to the formation of the aromatic imidazole ring.

For the specific target molecule, a likely synthetic route would be a Mannich-type reaction or an α-alkylation of cyclopentanone. A plausible multi-component condensation for a precursor could involve cyclopentanone, formaldehyde (B43269) (or a synthetic equivalent), and imidazole. The mechanism would likely proceed through:

Formation of the Mannich Reagent : Imidazole reacts with formaldehyde to form an N-acyliminium ion or a related electrophilic intermediate.

Enolate Attack : Cyclopentanone is deprotonated under basic or acidic conditions to form its enol or enolate.

Nucleophilic Addition : The enolate acts as a nucleophile, attacking the electrophilic carbon of the Mannich reagent.

Protonation : The resulting intermediate is protonated to yield the final product, this compound.

This type of reaction is a cornerstone of heterocyclic synthesis, valued for its atom economy and ability to generate molecular complexity in a single step. windows.netfrontiersin.org

StepDescriptionKey IntermediatesReaction Type
1 Formation of an electrophilic species from imidazole and an aldehyde (e.g., formaldehyde).N-Acyliminium ionCondensation
2 Formation of a nucleophilic enol or enolate from cyclopentanone.Cyclopentanone enolateAcid/Base Catalysis
3 Nucleophilic attack of the enolate on the electrophilic intermediate.AdductMannich Reaction
4 Final protonation to yield the product.Final ProductProton Transfer

Intramolecular Cyclizations and Rearrangements (e.g., Pericyclic Reactions, Radical Pathways)

The structure of this compound contains functionalities that could, under specific conditions, undergo intramolecular cyclizations or rearrangements.

Pericyclic Reactions:

Pericyclic reactions are concerted processes that proceed through a cyclic transition state without the formation of intermediates. unina.itlibretexts.org For this compound to undergo a pericyclic reaction, it would typically require conversion into a precursor with a conjugated π-system.

For instance, an intramolecular Diels-Alder reaction could be envisioned if the cyclopentanone ring were modified to a cyclopentadiene (B3395910) and the imidazole moiety carried a dienophile. More plausibly, the enol or enolate form of the ketone could participate in certain sigmatropic rearrangements. A nih.govnih.gov-sigmatropic rearrangement (like a Claisen rearrangement) is unlikely with the current structure, but a nih.govnih.gov-sigmatropic rearrangement could be possible if a heteroatom were introduced adjacent to the imidazole ring, allowing for the formation of an ylide.

Electrocyclic reactions, another class of pericyclic reactions, involve the formation of a ring from an open-chain conjugated system. msu.edu A derivative of the title compound, if modified to contain a conjugated hexatriene system, could undergo a thermally or photochemically induced 6π-electrocyclization to form a new six-membered ring. However, in its ground state, the molecule is not predisposed to these transformations without significant chemical modification. libretexts.org

Radical Pathways:

Reactions involving radical intermediates offer another avenue for intramolecular transformations. The generation of a radical on the methylene bridge or within the cyclopentanone ring could initiate a cyclization event.

Radical Generation : A radical could be formed at the α-position of the cyclopentanone via hydrogen abstraction by a potent radical initiator. Studies on related cyclic ketones show that hydroxyl radicals can react via both addition and abstraction mechanisms. nih.gov

Intramolecular Cyclization (Radical Addition) : If a radical is generated at the C-2 position of the cyclopentanone ring, it could potentially attack the C-2 position of the imidazole ring. This is mechanistically challenging due to the aromaticity of the imidazole. A more plausible pathway involves the radical on the methylene bridge attacking the C-4 or C-5 position of the imidazole ring, leading to a spirocyclic intermediate. Subsequent rearomatization or further reaction would drive the process.

Such radical cyclizations are powerful tools in organic synthesis for creating complex polycyclic systems, though their application would be highly dependent on the specific reaction conditions and the ability to generate the desired radical species selectively. nih.govnih.gov

Molecular Recognition and Intermolecular Interaction Mechanisms

Supramolecular Chemistry of Imidazole-Cyclopentanone Derivatives

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by noncovalent forces. fortunejournals.com The imidazole (B134444) ring, a key component of the target molecule, is an excellent building block for supramolecular assemblies due to its unique structural and electronic properties. nih.govresearchgate.net Its electron-rich nature and the presence of two nitrogen atoms allow it to participate in various weak interactions, forming diverse and functional supramolecular species. nih.gov

The ability of imidazole-containing compounds to form stable supramolecular structures is governed by a variety of noncovalent interactions. nih.govnih.gov The imidazole ring itself can act as both a hydrogen bond donor and acceptor, engage in π-stacking, and coordinate with metal ions. researchgate.netnih.gov

Hydrogen Bonding : Hydrogen bonds are a crucial factor in the self-assembly of organic molecules and play a significant role in biological processes like enzyme-substrate interactions and the stabilization of DNA. semanticscholar.org The imidazole moiety is a potent hydrogen bond donor via its N-H group and an acceptor at the sp²-hybridized nitrogen atom. nih.govsemanticscholar.org This dual capability allows for the formation of extensive hydrogen-bonded networks, such as the persistent N–H···N tape motif observed in the solid state of many neutral imidazole derivatives. semanticscholar.orgresearchgate.net These interactions are strong enough to provide robustness to supramolecular structures. semanticscholar.org The formation of additional noncovalent interactions alongside hydrogen bonds can enhance the proton-donating ability of the imidazole. nih.gov

π-Stacking : As an aromatic five-membered ring, imidazole can participate in π-π stacking interactions. nih.gov These interactions, where aromatic rings stack on top of each other, contribute to the stability of supramolecular assemblies. mdpi.com Studies have shown that imidazole can form stable π–π stacked dimers, which can create efficient conductance pathways in molecular junctions. nih.govrsc.orgresearchgate.net The dimerization energy for π-stacking involving imidazole ligands can be significant, indicating a substantial overlap of the π-systems. mdpi.com

Halogen Bonds : A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site. acs.orgbohrium.com This interaction is highly directional, making it a valuable tool in crystal engineering and the design of functional materials. acs.orgbohrium.com Iodoimidazole derivatives, for example, have been shown to form strong C—I···N or C—I···π halogen bonds that dictate the intermolecular interactions within their crystal structures. nih.gov The strength of the halogen bond typically increases in the order of Cl < Br < I. nih.gov

Coordination Bonds : The lone pair of electrons on the pyridine-like nitrogen atom of the imidazole ring allows it to act as an effective ligand, forming coordination complexes with various transition metals. nih.govwikipedia.org Imidazole is generally classified as a hard, sigma-donor ligand. wikipedia.org This coordination ability is fundamental in many biological systems, where the imidazole side chain of histidine residues is a common binding site for metal ions in proteins like myoglobin (B1173299) and carbonic anhydrase. wikipedia.org Metal supramolecular complexes formed by imidazole derivatives with ions such as platinum, ruthenium, copper, and iron have shown significant potential in medicinal applications. nih.gov

Table 1: Summary of Noncovalent Interactions in Imidazole Derivatives

Interaction Type Description Role of Imidazole Moiety
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. semanticscholar.org Acts as both a hydrogen bond donor (N-H group) and an acceptor (pyridine-like nitrogen). nih.govsemanticscholar.org
π-Stacking Attractive, noncovalent interactions between aromatic rings. nih.gov The aromatic imidazole ring engages in face-to-face or edge-to-face stacking. nih.govreading.ac.uk
Halogen Bonding A noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org The nitrogen atoms can act as halogen bond acceptors. nih.gov
Coordination Bonding The formation of a coordinate covalent bond between a central metal ion and surrounding ligands. wikipedia.org The pyridine-like nitrogen atom donates its lone pair of electrons to a metal cation. nih.govwikipedia.org

The varied noncovalent interactions involving the imidazole ring drive the assembly of molecules into larger, ordered supramolecular complexes. nih.gov These complexes can range from simple dimers to one-dimensional chains and more intricate three-dimensional networks. researchgate.netnih.govacs.org For instance, the strong hydrogen-bonding capabilities of imidazole can lead to the in-situ formation of oligomeric chains that can bridge electrodes in break-junction experiments. rsc.org The formation and dynamics of these supramolecular chains are temperature-dependent. acs.orgonsager.cn

The characterization of these supramolecular structures relies on a variety of analytical techniques. Single-crystal X-ray diffraction is a primary method for elucidating the precise three-dimensional arrangement of molecules in the solid state, providing direct evidence of intermolecular interactions like hydrogen and halogen bonds. semanticscholar.orgnih.gov Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in crystal structures, revealing the percentage of different types of interactions that contribute to the crystal packing. semanticscholar.org

Principles of Imidazole-Mediated Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent forces. The imidazole ring is a privileged structure in this regard, as its amphoteric nature allows it to function as a versatile receptor for anions, cations, and neutral molecules. nih.govrsc.org

The imidazole moiety in 2-(1H-imidazol-1-ylmethyl)cyclopentanone is structurally analogous to the side chain of the amino acid histidine. acs.org In biological systems, histidine is one of the most versatile amino acids and is frequently found in the active sites of enzymes, where it plays a critical role in catalysis. acs.orgnih.gov

A key function of histidine is its role in proton shuttle mechanisms. acs.orgwikipedia.org The pKa of the imidazolium (B1220033) ion is approximately 6.95, meaning it can readily accept or donate protons at physiological pH. wikipedia.orgacs.org This allows histidine residues to act as both a general acid and a general base during an enzymatic reaction, facilitating proton transfer between reactants. acs.orgresearchgate.net For example, in carbonic anhydrases, a histidine residue shuttles protons between a zinc-bound water molecule and the surrounding solution, which is essential for regenerating the active form of the enzyme. wikipedia.orgacs.org Similarly, in catalytic triads of serine proteases, a histidine residue abstracts a proton from a serine or cysteine, activating it as a nucleophile. nih.govwikipedia.org The imidazole group in the title compound possesses this same fundamental ability to mediate proton transfer.

The ability of the imidazole ring to engage in multiple types of noncovalent interactions makes it an effective component for ligand binding. nih.gov The specific mechanism of interaction depends on the nature of the binding site or receptor.

Hydrogen Bonding : The N-H donor and the pyridine-like nitrogen acceptor of the imidazole ring can form specific hydrogen bonds with complementary groups on a receptor, such as carbonyls, hydroxyls, or other amine groups. acs.org

Metal Coordination : As seen in metalloproteins, the imidazole ring can coordinate directly with metal ions within a binding pocket, a crucial interaction for both structural integrity and catalytic function. wikipedia.org

Electrostatic and π-Interactions : The aromatic nature of the imidazole ring allows for π-stacking with other aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a binding site. Cation-π interactions are also possible if the imidazole ring is protonated.

The combination of these potential interactions allows for high-affinity and high-specificity binding. For example, studies on cobalt(III)-porphyrins have shown they can selectively bind imidazole derivatives, with stability enhanced by the formation of additional hydrogen bonds between the receptor and the ligand. mdpi.commdpi.com

Cyclopentanone (B42830) Scaffold Contributions to Molecular Interactions

The cyclopentane (B165970) ring is a common structural motif in bioactive natural products and serves as a versatile scaffold in medicinal chemistry. royalsocietypublishing.org Its primary contributions include:

Steric and Conformational Influence : The five-membered ring provides a defined, albeit flexible, three-dimensional structure. This scaffold orients the imidazole-methyl substituent in a specific spatial arrangement relative to the carbonyl group, which can be crucial for fitting into a constrained binding site. The flexibility of the cyclopentane ring (which can adopt envelope or twist conformations) allows for some conformational adjustment upon binding.

Hydrogen Bond Acceptor : The carbonyl (C=O) group of the cyclopentanone is a potent hydrogen bond acceptor. This allows the molecule to form additional hydrogen bonds with hydrogen bond donors (e.g., N-H or O-H groups) in a receptor site, complementing the interactions of the imidazole moiety.

Conformational Flexibility and Steric Complementarity

The conformational landscape of this compound is a key determinant of its ability to achieve steric complementarity with a binding partner. This flexibility arises from the non-planar nature of the cyclopentanone ring and the rotational freedom around the single bonds of the imidazolylmethyl substituent.

The cyclopentanone ring is not flat but exists in a continuous state of dynamic puckering, primarily adopting envelope and twist (or half-chair) conformations to alleviate torsional strain. The substituent at the C2 position can occupy either a pseudo-axial or pseudo-equatorial position. The energetic preference for one conformation over the other is influenced by a balance of steric and electronic effects.

In the case of this compound, the imidazolylmethyl group is of significant size. In a pseudo-equatorial orientation, this group extends away from the bulk of the cyclopentanone ring, which generally minimizes steric hindrance. Conversely, a pseudo-axial orientation would position the substituent in closer proximity to the axial hydrogens on the same face of the ring, potentially leading to steric clashes. However, the specific conformational preference can be influenced by the environment, such as the polarity of the solvent or the topology of a binding site.

Furthermore, the methylene (B1212753) linker provides additional rotational freedom (dihedral angles) between the cyclopentanone ring and the imidazole ring. This allows the imidazole moiety to orient itself in various spatial arrangements relative to the cyclopentanone core. This flexibility is crucial for achieving an optimal fit within a binding pocket, where it can align its interactional features with complementary groups on a biological target. The ability to adopt a range of low-energy conformations allows the molecule to present different three-dimensional shapes, enhancing the probability of achieving favorable steric complementarity.

Computational studies on related 2-substituted cyclopentanones and other five-membered ring systems have demonstrated that the energy barrier between different puckered conformations is relatively low, allowing for rapid interconversion at room temperature. This dynamic nature means that the molecule does not exist in a single rigid state but rather as an equilibrium of multiple conformers. A binding event may then select for a specific, higher-energy conformation if the energy gained from the intermolecular interactions compensates for the conformational strain.

Influence on Overall Molecular Shape and Surface Topology

The molecular shape can be visualized as a somewhat globular cyclopentanone core with a protruding, flat imidazole "tail." The relative orientation of these two components, dictated by the conformational state, can result in shapes ranging from a more extended, linear-like structure to a more compact, folded one. This variability in shape is a key aspect of its potential to adapt to different binding sites.

The surface topology is characterized by a combination of hydrophobic and polar regions, creating a distinct electrostatic potential map.

Hydrophobic Surfaces: The carbon-hydrogen framework of the cyclopentanone ring and the C-H bonds of the imidazole ring contribute to regions of hydrophobicity. These areas are capable of engaging in van der Waals forces and hydrophobic interactions with nonpolar residues within a binding pocket.

Polar and Hydrogen-Bonding Features: The surface topology is significantly influenced by the polar functionalities. The carbonyl group (C=O) of the cyclopentanone is a prominent hydrogen bond acceptor. The imidazole ring is particularly versatile in its interactions. The pyridine-like nitrogen atom (N1) is a strong hydrogen bond acceptor, while the pyrrole-like nitrogen (N3), when protonated, can act as a hydrogen bond donor. The aromatic π-system of the imidazole ring can also participate in π-π stacking or cation-π interactions.

Molecular dynamics simulations of imidazole in aqueous solutions have shown the formation of structured hydration shells around the nitrogen atoms, highlighting their accessibility for hydrogen bonding. This capacity for diverse non-covalent interactions is a hallmark of imidazole-containing compounds in biological systems.

The combination of a flexible scaffold, variable shape, and a functionally rich surface topology allows this compound to present a multifaceted interaction profile. The molecule can engage in a cooperative network of interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which collectively contribute to the specificity and affinity of its binding to a target.

FeatureDescriptionPotential Intermolecular Interactions
Cyclopentanone Ring Flexible, puckered five-membered ring.Van der Waals forces, hydrophobic interactions.
Carbonyl Group Polar C=O group on the cyclopentanone ring.Hydrogen bond acceptor.
Imidazole Ring Planar, aromatic five-membered heterocycle.π-π stacking, cation-π interactions.
Pyridine-like Nitrogen (N1) Nitrogen atom in the imidazole ring.Hydrogen bond acceptor.
Pyrrole-like Nitrogen (N3) Nitrogen atom in the imidazole ring (can be protonated).Hydrogen bond donor (when protonated).
Methylene Linker Flexible -CH2- group connecting the two rings.Allows for conformational adjustments.

Table 1: Key Structural Features and Potential Intermolecular Interactions of this compound

Synthetic Utility of 2 1h Imidazol 1 Ylmethyl Cyclopentanone As a Building Block

A Scaffold for the Construction of Complex Organic Molecules

The bifunctional nature of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, possessing both a nucleophilic imidazole (B134444) ring and an electrophilic carbonyl group on a cyclopentanone (B42830) framework, makes it a valuable starting material for the synthesis of intricate molecular structures.

Integration into Polycyclic and Fused Heterocyclic Frameworks

While direct examples of the integration of this compound into polycyclic and fused heterocyclic frameworks are not extensively documented in publicly available literature, the inherent reactivity of its constituent parts suggests a high potential for such applications. The cyclopentanone moiety can undergo a variety of annulation reactions, serving as a foundation for the construction of additional rings. For instance, reactions targeting the α-protons of the cyclopentanone could facilitate the formation of condensed ring systems. Simultaneously, the imidazole ring can participate in cyclization reactions or be incorporated into larger heterocyclic structures. The synthesis of complex heterocyclic systems, such as those containing fused imidazole or pyrimidine (B1678525) rings, often relies on building blocks with pre-installed functional groups that can be readily cyclized.

Application in the Synthesis of Analogues and Derivatives with Modified Architectures

The chemical scaffold of this compound allows for the synthesis of a wide array of analogues and derivatives. The cyclopentanone ring can be modified through various carbonyl chemistry reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions, to introduce new functional groups or alter the ring's substitution pattern. The imidazole ring can also be functionalized, for example, through N-alkylation or substitution at the C2, C4, or C5 positions, leading to a diverse library of related compounds. This derivatization is crucial for structure-activity relationship studies in medicinal chemistry and for fine-tuning the properties of the molecule for specific applications.

Ligand Design in Catalysis

The presence of the nitrogen-containing imidazole ring in this compound makes it an attractive candidate for the design of ligands for various catalytic applications. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring can coordinate to metal centers, forming stable complexes that can catalyze a range of chemical transformations.

Application of Imidazole-Containing Ligands in Transition Metal Catalysis (e.g., Rhodium-Catalyzed, Copper-Catalyzed Reactions)

Imidazole and its derivatives are well-established ligands in transition metal catalysis. While specific studies detailing the use of this compound as a ligand in rhodium- or copper-catalyzed reactions are limited, the broader class of imidazole-containing ligands has been extensively employed. In rhodium-catalyzed reactions, such as hydroformylation and hydrogenation, imidazole-based ligands can influence the activity and selectivity of the catalyst. Similarly, in copper-catalyzed reactions, including Ullmann-type couplings and click chemistry, the coordination of imidazole ligands to the copper center is often crucial for catalytic efficacy. The cyclopentanone backbone of this compound could offer a unique steric and electronic environment around the metal center, potentially leading to novel catalytic activities.

Organocatalytic Applications (e.g., Lewis Base Catalysis)

The imidazole moiety of this compound can also function as a Lewis base in organocatalysis. The nitrogen atoms of the imidazole ring can activate substrates through hydrogen bonding or by acting as a nucleophilic catalyst. For instance, in reactions such as the acylation of alcohols or the Michael addition, the imidazole group could play a key role in the catalytic cycle. The cyclopentanone portion of the molecule could serve to modulate the catalyst's solubility and steric properties, thereby influencing its performance.

Precursor for Functional Organic Materials

The unique combination of a cyclopentanone ring and an imidazole group in this compound suggests its potential as a precursor for the synthesis of functional organic materials. The imidazole unit can be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific properties, such as conductivity, porosity, or catalytic activity. The cyclopentanone ring can be used as a handle for polymerization or for grafting the molecule onto surfaces. For example, polymerization reactions involving the carbonyl group or the α-protons of the cyclopentanone could lead to the formation of novel polymers with imidazole side chains. These materials could find applications in areas such as gas storage, separation, and sensing.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies for the Core Structure

The development of innovative and environmentally benign synthetic methods for constructing the 2-(imidazolylmethyl)cyclopentanone core is a key area for future investigation. This involves not only improving the efficiency of existing routes but also pioneering new reaction pathways that offer greater control and sustainability.

The synthesis of chiral analogues of 2-(1H-imidazol-1-ylmethyl)cyclopentanone is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. While methods for the asymmetric synthesis of functionalized cyclopentanones exist, their application to imidazole-containing targets remains an area ripe for exploration. nih.govnih.gov Future work should focus on developing robust stereoselective methods to access enantiomerically pure forms of these hybrid molecules.

One promising avenue is the use of chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions. nih.gov For instance, a temporary stereocenter approach could be employed, where a chiral auxiliary is used to direct a diastereoselective transformation, followed by its removal to yield the desired enantiopure product. Another area of focus should be the development of catalytic asymmetric methods, which offer a more atom-economical approach to chirality. researchgate.net This could involve the use of chiral catalysts in reactions such as Michael additions or aldol (B89426) condensations to construct the chiral cyclopentanone (B42830) ring. nih.gov The development of conformationally restricted analogues, such as those incorporating a cyclopropane (B1198618) ring, could also provide valuable insights into bioactive conformations. nih.gov

A significant challenge in the stereoselective synthesis of these compounds is the potential for racemization and the need for high diastereoselectivity in the key bond-forming steps. Overcoming these challenges will require careful selection of chiral catalysts, reaction conditions, and protecting group strategies. The successful development of such methodologies will be crucial for unlocking the full therapeutic potential of chiral 2-(imidazolylmethyl)cyclopentanone analogues.

One potential approach involves a multicatalytic cascade process, combining, for example, a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene-catalyzed intramolecular reaction to form the functionalized cyclopentanone ring in a single pot. nih.govnih.gov Another strategy could involve a domino reaction initiated by the N-alkylation of imidazole (B134444) with a suitable cyclopentanone precursor, followed by an intramolecular cyclization. The development of such reactions would represent a significant advance in the synthesis of this important class of molecules.

A key challenge in designing these cascade reactions is ensuring the compatibility of multiple catalysts and reagents in a single reaction vessel. nih.gov Furthermore, controlling the regioselectivity and stereoselectivity of each step in the cascade is crucial for the successful synthesis of the desired product.

In-depth Mechanistic Understanding of Complex Transformations Involving the Hybrid System

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new ones. Future research should focus on elucidating the mechanistic details of key reactions, such as the N-alkylation of imidazole with cyclopentanone derivatives. nih.gov

Mechanistic studies could involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling. For example, understanding the factors that govern the regioselectivity of N-alkylation in unsymmetrical imidazoles is crucial for controlling the outcome of the reaction. scilit.com The proposed mechanism for the allylation of imidazole with Morita–Baylis–Hillman adducts, which involves a conjugate addition-elimination sequence, could serve as a model for investigating the N-alkylation with 2-(halomethyl)cyclopentanones. beilstein-journals.org

A significant challenge in these mechanistic studies is the transient nature of many reaction intermediates, which can be difficult to detect and characterize. Advanced spectroscopic techniques and computational methods will be essential for overcoming this challenge.

Computational Design and Virtual Screening of Advanced Analogues

Computational chemistry and in silico methods are powerful tools for the design and discovery of new molecules with desired properties. nih.govaip.orgnih.govdergipark.org.trijcrt.org Future research on this compound should leverage these tools to design advanced analogues with tailored reactivity and interaction profiles, and to explore novel chemical space.

The development of predictive models for the reactivity and biological activity of 2-(imidazolylmethyl)cyclopentanone analogues is a key area for future research. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity, such as their potential as enzyme inhibitors. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds.

For example, Bayesian models have been successfully used to predict the bioactivity of compounds in drug discovery. nih.gov Such models could be trained on experimental data for a set of 2-(imidazolylmethyl)cyclopentanone analogues to identify the key structural features that contribute to their activity. This information can then be used to design new analogues with improved properties.

A major challenge in developing predictive models is the need for high-quality experimental data for a diverse set of compounds. The accuracy and predictive power of the models are highly dependent on the quality and quantity of the training data.

In silico methods, such as virtual screening, can be used to explore a vast chemical space and identify novel analogues of this compound with the potential for desired biological activity. nih.govmdpi.com Virtual screening involves the computational docking of a large library of compounds into the active site of a biological target, such as an enzyme, to identify potential inhibitors. mdpi.com

This approach can be used to screen for analogues of this compound that are predicted to bind to a specific target with high affinity. Promising candidates identified through virtual screening can then be synthesized and tested experimentally. This can significantly accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success. nih.gov

The exploration of novel chemical space can also be facilitated by the computational design of new molecular scaffolds. nih.gov For instance, imidazole-thiazole hybrids have been designed and synthesized as multifunctional compounds with potent biological activities. scilit.com Similar strategies could be applied to design novel hybrids incorporating the 2-(imidazolylmethyl)cyclopentanone scaffold.

A key challenge in the in silico exploration of chemical space is the vast number of possible molecules. Efficient and accurate computational methods are needed to navigate this space and identify promising candidates in a timely manner.

Exploration of New Chemical Reactivity and Transformations Beyond Established Pathways

While the fundamental reactivity of the constituent imidazole and cyclopentanone moieties is well-understood, the unique juxtaposition of these two functional groups in this compound presents opportunities for discovering novel transformations that are not simple extrapolations of known chemistry. Future research will likely focus on several key areas:

Advanced C-H Functionalization: The imidazole and cyclopentanone rings both feature multiple C-H bonds that are targets for direct functionalization. Future work could move beyond classical methods to employ modern catalytic systems for the regioselective arylation, alkylation, or amination of the imidazole C2, C4, or C5 positions. nih.gov Similarly, transition-metal-catalyzed activation of the C-C bond adjacent to the carbonyl group in the cyclopentanone ring could unlock novel pathways for ring expansion or annulation, leading to complex polycyclic structures. nih.govnih.gov The development of catalysts that can distinguish between the various C-H bonds based on subtle electronic and steric differences is a significant but rewarding challenge.

Photocatalysis and Electrochemistry: The application of visible-light photocatalysis and electrochemistry offers green and efficient alternatives to traditional synthetic methods. researchgate.net For this compound, these techniques could enable previously inaccessible transformations. For instance, photocatalytic processes could generate radical intermediates, leading to novel cyclization or cross-coupling reactions. acs.org Electrochemical methods could be employed for oxidative or reductive cyclizations, potentially forming new heterocyclic systems by involving both the ketone and imidazole moieties in a single cascade reaction. rsc.orgacs.org Such approaches avoid harsh reagents and provide unique reactivity patterns governed by the molecule's redox potentials.

Novel Catalytic Cascade Reactions: The proximity of the nucleophilic imidazole nitrogen and the electrophilic carbonyl carbon could be exploited in novel cascade reactions. The design of catalysts that orchestrate a sequence of events, such as an initial activation of the ketone followed by an intramolecular reaction with the imidazole ring, could lead to the rapid assembly of complex molecular architectures. Multicatalytic systems, where two distinct catalysts operate synergistically in one pot to promote different steps of a reaction sequence, could be particularly effective for transforming this substrate into highly functionalized cyclopentanone derivatives. nih.gov

Exploiting Ring Strain and Conformation: The cyclopentanone ring, while relatively stable, can be a precursor to strained intermediates that drive unique rearrangements. Methodologies that leverage the formation and release of ring strain, perhaps through cycloaddition reactions or ring-opening metathesis, could transform the cyclopentanone core into different carbocyclic or heterocyclic systems. The conformational constraints imposed by the bulky imidazolylmethyl substituent could be used to control the stereoselectivity of these transformations.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The complexity of exploring the vast landscape of chemical reactivity necessitates the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemists approach the discovery and optimization of molecules like this compound.

Predictive Retrosynthesis and Reaction Outcome Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are non-intuitive to human chemists. engineering.org.cnmit.edu Furthermore, forward-prediction models, which use machine learning to predict the outcome of a reaction, can be used to screen potential transformations proposed in Section 8.4 in silico. nih.gov By training on vast databases of known reactions, these models can predict product structures, yields, and even stereoselectivity, thereby prioritizing experiments that are most likely to succeed and avoiding resource-intensive trial-and-error approaches. chemeurope.comeurekalert.orgrjptonline.org

Bayesian Optimization of Reaction Conditions: Optimizing reaction conditions (e.g., temperature, solvent, catalyst, and concentration) is a critical but often laborious process. Bayesian optimization is an ML algorithm that can efficiently navigate the multi-dimensional parameter space of a chemical reaction to find the optimal conditions with a minimal number of experiments. researchgate.netnih.gov For any new transformation of this compound, a Bayesian optimization algorithm connected to an automated reaction platform could rapidly identify conditions that maximize yield and minimize byproducts, accelerating the development timeline significantly. rsc.orgresearchgate.net

Discovery of Novel Reactivity: Beyond optimizing known reaction types, AI has the potential to discover entirely new chemical reactions. technologynetworks.com By analyzing reaction databases for subtle patterns and correlations that are not apparent to humans, ML models may identify unprecedented transformations. An AI could, for example, suggest that under a specific set of photocatalytic or electrochemical conditions, this compound might undergo a novel intramolecular cyclization or rearrangement. This data-driven approach to reaction discovery could dramatically expand the synthetic chemist's toolkit. chemistryworld.com

Generative Models for Derivative Design: Generative AI models can design novel molecules with desired properties. By using this compound as a starting scaffold, these models could generate virtual libraries of derivatives predicted to have specific biological activities or material properties. The models can be trained to reward predicted activity while penalizing predicted toxicity, guiding synthetic efforts towards the most promising candidates. nih.gov This integration of AI-driven design with automated synthesis represents a powerful paradigm for future chemical research.

Q & A

Q. What synthetic strategies are most effective for preparing 2-(1H-imidazol-1-ylmethyl)cyclopentanone with high regioselectivity?

The synthesis typically involves nucleophilic substitution or condensation reactions between cyclopentanone derivatives and imidazole-containing precursors. For example, analogous imidazole derivatives (e.g., 2-(1H-imidazol-1-yl)-1-phenylethanol) are synthesized via alcohol activation using reagents like thionyl chloride (SOCl₂) followed by coupling with imidazole . Key steps include:

  • Regioselective alkylation : Optimizing reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the cyclopentanone methylene position.
  • Purification : Column chromatography or recrystallization to isolate the product from regioisomers.
  • Characterization : Confirmation via 1H NMR^1 \text{H NMR} (e.g., imidazole proton signals at δ 7.3–7.7 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How can researchers validate the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • Chromatography : HPLC with UV detection (λ ~250 nm for imidazole absorption) to assess purity (>95% recommended for biological studies) .
  • Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Confirm absence of unreacted cyclopentanone (δ 2.1–2.5 ppm for methylene protons) .
    • Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H12_{12}N2_2O: m/z 165.10) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related imidazole-cyclopentanone hybrids .

Q. What are the key physicochemical properties influencing this compound’s reactivity and stability?

  • Lipophilicity : LogP values (~1.5–2.0) suggest moderate solubility in organic solvents, critical for reaction design .
  • Acid-base behavior : The imidazole ring (pKa ~6.9) can protonate under acidic conditions, altering reactivity in cross-coupling reactions .
  • Thermal stability : TGA/DSC analysis of similar compounds shows decomposition temperatures >200°C, indicating stability under standard lab conditions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Molecular docking : Screen against fungal CYP51 (lanosterol 14α-demethylase), a target for azole antifungals. Studies on analogous 2-(1H-imidazol-1-yl)ethanol derivatives show binding affinities (ΔG ~−8.5 kcal/mol) via imidazole coordination to heme iron .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopentanone ring size) with antifungal IC50_{50} values. For example, biphenyl esters of imidazole derivatives exhibit improved activity (MIC ~0.5 µg/mL against Candida albicans) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Strain-specific assays : Test against clinically resistant fungal strains (e.g., Candida glabrata DSM 11226) using standardized CLSI protocols .
  • Metabolic profiling : LC-MS/MS to identify degradation products (e.g., hydroxylated metabolites) that may reduce efficacy .
  • Synergy studies : Combine with fluconazole to assess potentiation effects, as seen in 2-(1H-imidazol-1-yl)ethanol derivatives .

Q. How do stereochemical variations impact the compound’s pharmacological profile?

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to prepare (R)- and (S)-isomers. For example, (S)-configured analogs of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol show 10-fold higher antifungal activity .
  • Circular dichroism (CD) : Compare optical activity (e.g., Cotton effects at 220–250 nm) to correlate stereochemistry with bioactivity .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Biological assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antifungal activity from general toxicity .
  • Data reproducibility : Share raw spectral and assay data via repositories like Zenodo to address variability in reported results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.